molecular formula C29H48O2 B7728054 Cholest-5-en-3-yl acetate

Cholest-5-en-3-yl acetate

Cat. No. B7728054
M. Wt: 428.7 g/mol
InChI Key: XUGISPSHIFXEHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholest-5-en-3-yl acetate is a useful research compound. Its molecular formula is C29H48O2 and its molecular weight is 428.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and anticancer activity: Shamsuzzaman et al. (2015) synthesized steroidal derivatives from cholest-5-en-3β- O -acetyl hydrazide, including compounds with potential anticancer activity against human leukemia cell line (HL-60) (Shamsuzzaman et al., 2015).

  • Biological studies of steroidal methyl sulfides and sulfones: Shafiullah et al. (1991) studied the reactions of cholest-5-ene and its analogs, contributing to understanding the biological activities of these compounds (Shafiullah et al., 1991).

  • Novel synthesis methods: Anastasia et al. (1979) described a novel synthesis method for 3β-hydroxy-5α-cholest-8(14)-en-15-one, starting from cholest-5-en-3β-yl acetate, highlighting the versatility of this compound in synthetic chemistry (Anastasia et al., 1979).

  • Study of oxidation reactions: Schwartz and Glotter (1977) investigated the oxidation of steroidal 5-enes, including cholest-5-ene, with thallium triacetate, contributing to the understanding of steroidal chemistry (Schwartz & Glotter, 1977).

  • Research on sterol metabolism: Canonica et al. (1968) studied the stereochemistry of hydrogen elimination in the conversion of 5α-cholest-8-en-3β-ol to 5α-cholest-7-en-3β-ol, providing insights into sterol metabolism (Canonica et al., 1968).

properties

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-20,23-27H,7-9,11-18H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGISPSHIFXEHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862276
Record name Cholest-5-en-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

604-35-3
Record name Cholesteryl acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8799
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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